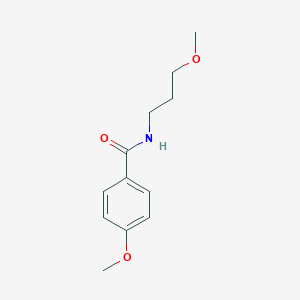

4-methoxy-N-(3-methoxypropyl)benzamide

Description

4-Methoxy-N-(3-methoxypropyl)benzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzoyl ring and an N-linked 3-methoxypropyl substituent. The methoxy groups influence solubility and reactivity, making it a valuable intermediate in organic synthesis . Its structural features, including the flexible 3-methoxypropyl chain, distinguish it from simpler benzamide analogs and enable unique interactions in supramolecular systems or biological targets.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4-methoxy-N-(3-methoxypropyl)benzamide |

InChI |

InChI=1S/C12H17NO3/c1-15-9-3-8-13-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14) |

InChI Key |

JAQVKKQVBSHHIC-UHFFFAOYSA-N |

SMILES |

COCCCNC(=O)C1=CC=C(C=C1)OC |

Canonical SMILES |

COCCCNC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The 3-methoxypropyl chain in the target compound improves solubility in polar solvents compared to aryl-substituted analogs (e.g., 4-methoxy-N-(3-methylphenyl)benzamide) .

- Electron-donating groups (e.g., -OCH₃) enhance stability, while -NH₂ groups (as in 4-amino derivatives) increase susceptibility to oxidation .

Comparison with Analogous Routes

- 4-Methoxy-N-(3-methylphenyl)benzamide : Synthesized via Friedel-Crafts acylation or direct amidation, requiring acidic or coupling conditions .

- N-(3-Azidopropyl)-4-((3-methoxy-5-oxocyclohexene)benzamide : Utilizes azide-alkyne cycloaddition, highlighting the versatility of benzamide backbones in click chemistry .

Key Differences :

- The target compound’s synthesis avoids harsh conditions (e.g., HBr/KOH in ), favoring milder coupling agents like HBTU .

- Cyclopropane-containing analogs (e.g., ) require specialized precursors, increasing synthetic complexity.

Physicochemical Properties

Spectral Data

- ¹H NMR : For 4-methoxy-N-(trans-2-phenylcyclopropyl)benzamide, aromatic protons resonate at δ 6.8–7.4 ppm, while the cyclopropyl group shows signals near δ 1.2–2.5 ppm . Similar shifts are expected for the target compound’s methoxypropyl chain (δ ~3.3–3.5 ppm for -OCH₃) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 239 for the target) align with calculated molecular weights .

Thermal Stability

- Methoxy-substituted benzamides generally exhibit higher melting points (e.g., 4-methoxy-N-(3-methylphenyl)benzamide melts at ~120–125°C) compared to hydroxyl- or amino-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.